Ctop is derived from modifications of endogenous peptides that interact with opioid receptors. It falls under the category of peptide compounds and is specifically recognized for its antagonistic activity against mu-opioid receptors, which are critical in mediating pain and reward pathways in the central nervous system .
Ctop can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing chain while anchored to a solid support, facilitating purification and yield optimization.
The synthesis involves the following steps:
The specific sequence of Ctop is Phe-Cys-Tyr-Trp-Orn-Thr-Pen-Thr-NH2, where ornithine and penicillamine are incorporated into the structure as modified residues .
Ctop's molecular structure features a complex arrangement of amino acids with specific modifications that enhance its biological activity. The presence of a disulfide bond between cysteine residues contributes to its stability and receptor binding affinity.
CC(C(=O)N)C(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CC(=O)N)C(=O)N
InChI=1S/C50H67N11O11S2/c1-33(2)45(68)38(60)47(66)39(61)46(67)44(59)37(58)34(3)32-27-31-36(5)29-30-35(4)28-26-25-24-23-22-21-20-19-18-17-16-15-14-13-12-11-10-9-8-7-6/h6,9,11,14,17,19,21,23,25,27,29,31,33,35,37,39,44,46/h9H2,(H2,60,61)(H2,62,63)(H2,64,65)(H2,66)(H2,67)(H2,68)/t33-,35-,37-,39-,44-,46-/m0/s1
This data provides insight into the compound's stereochemistry and potential interactions with biological targets.
Ctop primarily functions as an antagonist in biochemical pathways involving mu-opioid receptors. Its mechanism includes blocking the receptor's activation by endogenous opioids such as endorphins and exogenous opioids like morphine.
The binding affinity of Ctop to mu-opioid receptors can be assessed using radiolabeled ligand binding assays. These assays measure the displacement of radiolabeled agonists by Ctop to determine its potency and efficacy in inhibiting receptor activation.
Ctop exerts its effects by competitively inhibiting the binding of agonists to mu-opioid receptors. This action prevents receptor activation and subsequent downstream signaling pathways associated with pain perception and reward.
Research indicates that Ctop's antagonistic properties can modulate pain responses in various animal models. Its effectiveness has been demonstrated through behavioral assays measuring pain threshold alterations following administration .
Ctop is typically presented as a white to off-white powder with high solubility in water due to its peptide nature.
The compound exhibits stability under physiological conditions but may undergo degradation when exposed to extreme pH or temperature variations. Its purity level is often reported above 95% in commercial preparations .
Ctop is utilized extensively in pharmacological research to study opioid receptor dynamics and pain management strategies. Its role as a mu-opioid receptor antagonist makes it valuable in developing treatments aimed at alleviating opioid dependence and managing chronic pain without the associated risks of addiction linked to traditional opioids .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3